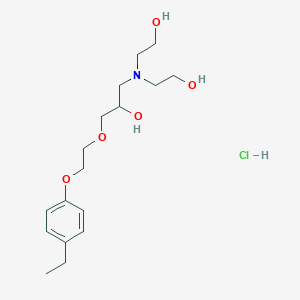
2,2'-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a complex organic compound with a variety of functional groups, including phenoxy, ethoxy, hydroxy, and azanediyl groups
Aplicaciones Científicas De Investigación
2,2’-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with epichlorohydrin to produce 3-(2-(4-ethylphenoxy)ethoxy)-1,2-epoxypropane. The final step involves the reaction of this intermediate with diethanolamine to yield the desired compound, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phenols.
Substitution: Formation of substituted ethers or alcohols.
Mecanismo De Acción
The mechanism of action of 2,2’-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((3-(2-(4-Methylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- 2,2’-((3-(2-(4-Propylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
Uniqueness
2,2’-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents on the phenoxy ring.
Propiedades
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5.ClH/c1-2-15-3-5-17(6-4-15)23-12-11-22-14-16(21)13-18(7-9-19)8-10-20;/h3-6,16,19-21H,2,7-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWAWOIBSHYKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
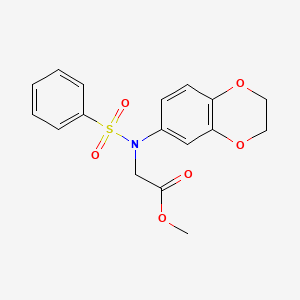
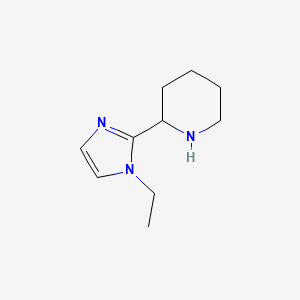
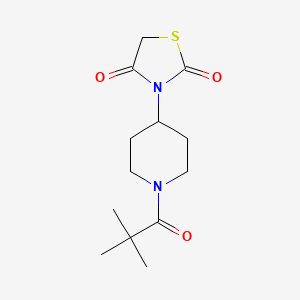
![4-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2643687.png)
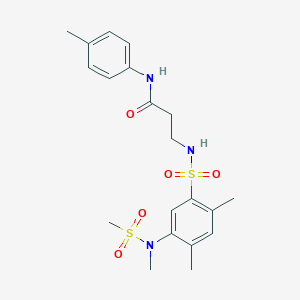
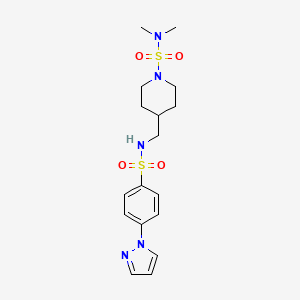
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2643695.png)
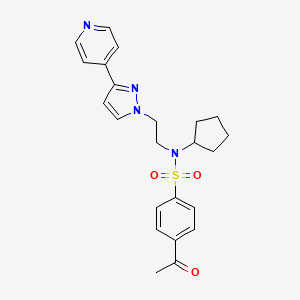
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine](/img/structure/B2643699.png)
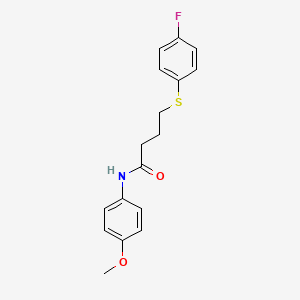
![N-benzyl-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2643701.png)
![5-Bromo-2-{[1-(pyrazine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2643702.png)
![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)
